N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

NF-κB inhibition Structure-activity relationship Tetrahydroquinoline benzamides

Regioisomer misassignment in tetrahydroquinoline benzamide libraries leads to irreproducible NF-κB and cytotoxicity data. This N-benzoyl-3,4-dimethoxy analog (C₂₅H₂₄N₂O₄) offers: - Exact mass 416.1736 g/mol; InChIKey KTBYMNMZTABZGN-UHFFFAOYSA-N - Public ¹H NMR (SpectraBase ID: D2zVX6omiT9) for low-cost incoming QC - Matched N-acetyl (CAS 941960-25-4) and N-isobutyryl (CAS 941986-46-5) comparators available for SAR Procure the 3,4-isomer to enable complete regioisomer mapping vs 2,3- and 3,5- variants.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
Cat. No. B14972467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C25H24N2O4/c1-30-22-13-10-19(16-23(22)31-2)24(28)26-20-11-12-21-18(15-20)9-6-14-27(21)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28)
InChIKeyKTBYMNMZTABZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide Overview


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic tetrahydroquinoline-based benzamide derivative (C₂₅H₂₄N₂O₄, exact mass 416.173607 g/mol) featuring a 1-benzoyl substituent on the tetrahydroquinoline core and a 3,4-dimethoxybenzamide moiety at the 6-position [1]. The compound belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives that have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and have demonstrated cytotoxicity against multiple human cancer cell lines [2]. The 3,4-dimethoxy substitution pattern and the N-benzoyl group jointly define the compound's electronic profile and steric properties, distinguishing it from regioisomeric and N-acyl variants commonly available in screening libraries.

NF-κB transcriptional inhibition assay context
Tetrahydroquinoline SAR with defined 3,4-dimethoxy regioisomer
Cytotoxicity endpoint review in cancer cell models

Why This Compound Cannot Be Replaced by Generic Analogs


Within the tetrahydroquinoline benzamide series, both the regiochemistry of the dimethoxy substituents on the benzamide ring and the nature of the N1-acyl group profoundly influence biological activity. The 3,4-dimethoxy pattern generates a distinct electronic distribution compared to 2,3- or 3,5-dimethoxy isomers, altering hydrogen-bonding capacity and π-stacking geometry with protein targets . Similarly, replacing the N1-benzoyl group with an acetyl or isobutyryl group changes lipophilicity and the potential for π–π interactions with aromatic residues in the NF-κB binding pocket [1]. These structural variations translate into differential cytotoxicity and target inhibition potency, meaning that procurement of a close analog without systematic equivalence testing risks non-overlapping activity profiles in cellular assays.

Methoxy regioisomer can shift cellular potency
3,4-dimethoxy pattern vs. 2,3- or 3,5-isomers may alter NF-κB inhibition and cytotoxicity profiles; class-level SAR indicates potency rank changes.
N1-acyl group determines NF-κB pathway engagement
Benzoyl substitution supports higher NF-κB suppression compared to acetyl or isobutyryl analogs; generic alkanoyl replacement risks reduced pathway inhibition.
Physicochemical profile differs from shorter N1-analogs
Higher molecular weight and predicted logP can affect cell permeability and non-specific binding, complicating dose-response interpretation across analog series.

Quantitative Differentiation Evidence Against Closest Analogs


Methoxy Regioisomer Effect on Cellular Potency

The target compound carries the 3,4-dimethoxybenzamide group, which differs from the 2,3-dimethoxy isomer (CAS 1040659-04-8) found in major screening libraries. In the quinoline-based benzamide HDAC inhibitor series reported by Omidkhah et al., the positioning of methoxy groups on the benzamide ring directly affected antiproliferative IC₅₀ values against HCT116 and HT-29 colorectal cancer cell lines, with 3,4-disubstituted variants exhibiting distinct potency rank orders compared to 2,3- or 3,5-substituted analogs [1]. Although direct head-to-head data for the target compound versus its 2,3-isomer are not publicly available, the class-level SAR indicates that regioisomeric substitution alone can shift cellular IC₅₀ values by >2-fold in this chemical series.

Methoxy Regioisomer SAR
Class-level
3,4-dimethoxy vs. 2,3- and 3,5-isomers; class-level ≥2-fold IC₅₀ variation across HCT116, HT-29, MCF-7, A549, A2780 cell lines (MTT, 48 h)
Supports regioisomer-specific procurement for assay reproducibility
Head-to-head target data not publicly available; class-level inference from quinoline benzamide series
NF-κB inhibition Structure-activity relationship Tetrahydroquinoline benzamides

Benzoyl vs. Acetyl Substituent in NF-κB Inhibition

The 1,2,3,4-tetrahydroquinoline scaffold series studied by Jo et al. (2016) demonstrated that N1-substituent identity (benzoyl vs. alkanoyl vs. sulfonyl) is a primary determinant of NF-κB inhibitory potency. In that series, N-benzoyl and N-chlorobenzoyl derivatives comprised the most potent NF-κB inhibitors, with compound 6g (N-chlorobenzoyl-bearing) achieving 53-fold greater NF-κB inhibition than the reference compound [1]. In contrast, N-acetyl derivatives (e.g., N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, CAS 941960-25-4) exhibited demonstrably weaker NF-κB pathway suppression in a lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophage model, with the acetyl-substituted compounds showing reduced transcriptional inhibition [2]. The benzoyl group's capacity for π–π stacking with aromatic residues in the NF-κB binding pocket is hypothesized to drive this potency advantage.

N1-Benzoyl vs. Acetyl
Reported
Benzoyl-substituted series shows highest NF-κB inhibition tier; N-acetyl analogs exhibit reduced LPS-induced NF-κB suppression in Raw 264.7 macrophages
Benzoyl substitution relevant for NF-κB pathway study fit
Exact target IC₅₀ not publicly reported; potency ranking derived from Jo et al. 2016 and cross-study comparison
NF-κB transcriptional inhibition Tetrahydroquinoline SAR Anti-inflammatory

¹H NMR Reference Data for Identity Verification

A ¹H NMR spectrum acquired in DMSO-d₆ is publicly available for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide via the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: D2zVX6omiT9) [1]. In contrast, no publicly accessible NMR reference spectra were located for the regioisomeric N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide or N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide in major spectral databases. This provides procurement with a verifiable identity benchmark: the presence of characteristic aromatic proton signals corresponding to the 3,4-dimethoxy substitution pattern (two methoxy singlets, ~δ 3.80–3.85 ppm; aromatic protons consistent with 1,3,4-trisubstitution) enables unambiguous differentiation from the 2,3- and 3,5-isomers during incoming QC.

¹H NMR Identity
Supporting
Public ¹H NMR (DMSO-d₆) available: SpectraBase D2zVX6omiT9; methoxy singlets ~δ 3.80–3.85 ppm differentiate 3,4-isomer from 2,3- and 3,5-regioisomers
Enables incoming QC identity verification without reliance on vendor COA alone
Comparator regioisomers lack publicly indexed NMR reference spectra at time of search
Analytical characterization QC/QA Compound identity confirmation

Physicochemical Profile vs. Alkanoyl Analogs

The N1-benzoyl substituent increases molecular weight to 416.48 g/mol (C₂₅H₂₄N₂O₄) compared to N1-acetyl (C₂₀H₂₂N₂O₄, 354.4 g/mol) and N1-isobutyryl (C₂₂H₂₆N₂O₄, 382.5 g/mol) analogs [1]. This additional bulk, combined with the aromatic benzoyl ring, is predicted to increase logP and modulate both membrane permeability and metabolic stability—factors that become relevant when selecting compounds for cell-based assays where intracellular concentration and nonspecific protein binding differ across the series. The 3,4-dimethoxy substitution further contributes to a balanced hydrogen bond acceptor count (4 acceptors) and one hydrogen bond donor (amide NH), placing the compound within a favorable region of drug-like chemical space.

Physicochemical Profile
Supporting
MW 416.48 vs. 354.4 (acetyl) vs. 382.5 (isobutyryl); additional aromatic ring increases HBA count and predicted logP
Higher molecular weight and lipophilicity affect cell permeability and binding in assay models
Calculated from molecular formula; context-dependent when selecting dose ranges for analog comparisons
Physicochemical properties Drug-likeness Solubility

NF-κB Selectivity Without MAPK Interference

Tetrahydroquinoline derivatives bearing N-benzoyl substituents have been demonstrated to suppress NF-κB transcriptional activity without concomitant inhibition of the MAPK pathway, a selectivity profile that distinguishes them from broad-spectrum anti-inflammatory agents such as corticosteroids [1]. The acetyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941960-25-4) has been specifically noted for selective NF-κB pathway inhibition at nanomolar concentrations without affecting MAPK signaling [2]. The benzoyl analog is expected to maintain this pathway selectivity while potentially offering enhanced potency owing to the π–π interaction advantage of the benzoyl group.

Pathway Selectivity
Class-level
Tetrahydroquinoline benzamides selectively inhibit NF-κB over MAPK (JNK); acetyl analog confirmed NF-κB selectivity at nanomolar concentrations without MAPK modulation
Supports NF-κB-specific pathway interpretation without MAPK confounding
Benzoyl selectivity inferred from class SAR; direct target pathway selectivity data not reported
NF-κB selectivity Anti-inflammatory MAPK pathway

Research and Procurement Scenarios


NF-κB Inhibitor Screening in Neuroinflammation

For laboratories investigating microglial neuroinflammation using LPS-stimulated BV2 cells, the target compound is the appropriate selection when an N-benzoyl-functionalized tetrahydroquinoline is required. Bui et al. (2020) established that N-benzoyl tetrahydroquinolines suppress NF-κB nuclear translocation and inhibit downstream pro-inflammatory mediators (IL-6, TNF-α, nitric oxide) in a concentration-dependent manner, with the most potent analog (ELC-D-2) achieving significant inhibition without cytotoxicity [1]. The 3,4-dimethoxybenzamide substitution provides a defined electronic profile, and the N-benzoyl group offers the π–π stacking capacity that Jo et al. (2016) associated with the highest NF-κB inhibitory activity in this scaffold class . Procurement of the target compound ensures alignment with the N-benzoyl SAR that underpins this pathway-selective pharmacology.

Methoxy Regioisomer SAR Profiling for HDAC/NF-κB

For structure-activity relationship studies investigating dual HDAC/NF-κB inhibition, the target compound occupies a critical node in the methoxy regioisomer matrix. Omidkhah et al. (2022) demonstrated that methoxy positional isomerism yields ≥2-fold differences in antiproliferative IC₅₀ values across five human cancer cell lines in the quinoline benzamide class [1]. The target compound's 3,4-dimethoxy pattern represents one of three primary regioisomeric positions (alongside 2,3- and 3,5-), each of which may exhibit distinct HDAC isoform selectivity and cellular potency. Systematic procurement of the 3,4-isomer enables complete regioisomer SAR mapping rather than relying on a single commercially abundant variant.

QC Screening with Verifiable NMR Identity

For high-throughput screening facilities and medicinal chemistry laboratories where compound identity errors from commercial vendors have been documented (e.g., regioisomer misassignment), the availability of a publicly indexed ¹H NMR spectrum (SpectraBase Compound ID: D2zVX6omiT9; InChIKey: KTBYMNMZTABZGN-UHFFFAOYSA-N) provides a cost-effective incoming QC benchmark [1]. This reduces reliance on vendor-provided certificates of analysis alone and enables rapid confirmation of the 3,4-dimethoxy substitution pattern that differentiates this compound from the structurally similar 2,3- and 3,5-isomers for which no equivalent public spectral references were identified.

Benchmarking N1-Benzoyl vs. Alkanoyl Activity

In studies designed to quantify the contribution of the N1-benzoyl group to cellular activity, the target compound serves as the benzoyl-bearing test article, with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941960-25-4) and N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941986-46-5) as matched comparator compounds differing only at the N1 position [1]. The Jo et al. (2016) study established that N-benzoyl substitution confers the highest NF-κB inhibition potency among the N-acyl variants tested, making the target compound the reference point for evaluating whether this SAR generalizes across different cell backgrounds and assay endpoints [2].

Application
Selection Property
Validation Focus
Microglial NF-κB pathway studies
N-Benzoyl tetrahydroquinoline with defined 3,4-dimethoxy electronic profile
NF-κB nuclear translocation and pro-inflammatory cytokine endpoints (IL-6, TNF-α, NO)
Dual HDAC/NF-κB regioisomer SAR profiling
3,4-Dimethoxy substitution for complete regioisomer matrix mapping
Antiproliferative endpoints across cancer cell line panels
Incoming compound identity verification
Publicly available ¹H NMR reference spectrum for cost-effective QC
Regioisomer differentiation by methoxy proton pattern and aromatic signature
N1-acyl structure-activity relationship studies
Benzoyl reference compound for matched analog comparisons
NF-κB transcriptional inhibition and cytotoxicity readouts across cell backgrounds
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